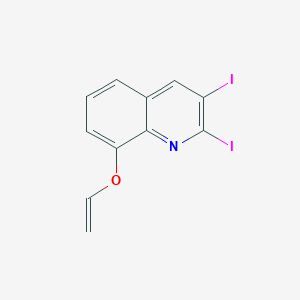
2,3-Diiodo-8-(vinyloxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diiodo-8-(vinyloxy)quinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their broad range of applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities .
Vorbereitungsmethoden
The synthesis of 2,3-Diiodo-8-(vinyloxy)quinoline involves several steps. One common method includes the iodination of 8-(vinyloxy)quinoline using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate .
Industrial production methods for quinoline derivatives often involve large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
2,3-Diiodo-8-(vinyloxy)quinoline undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,3-Diiodo-8-(vinyloxy)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA. The exact molecular targets and pathways depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
2,3-Diiodo-8-(vinyloxy)quinoline can be compared with other quinoline derivatives such as:
2,3-Dichloroquinoline: Known for its antimicrobial properties.
8-Hydroxyquinoline: Used as a chelating agent and in medicinal chemistry.
2-Methylquinoline: Studied for its potential anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C11H7I2NO |
|---|---|
Molekulargewicht |
422.99 g/mol |
IUPAC-Name |
8-ethenoxy-2,3-diiodoquinoline |
InChI |
InChI=1S/C11H7I2NO/c1-2-15-9-5-3-4-7-6-8(12)11(13)14-10(7)9/h2-6H,1H2 |
InChI-Schlüssel |
IGLRFILKVVOYDM-UHFFFAOYSA-N |
Kanonische SMILES |
C=COC1=CC=CC2=CC(=C(N=C21)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12933980.png)
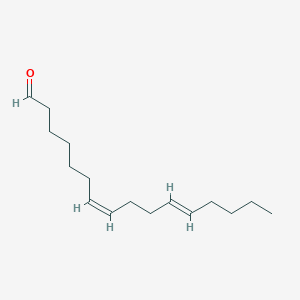

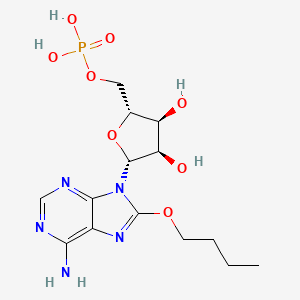
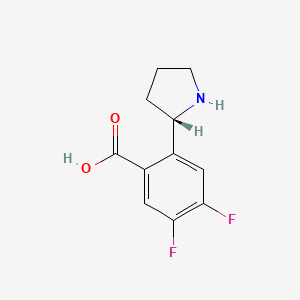
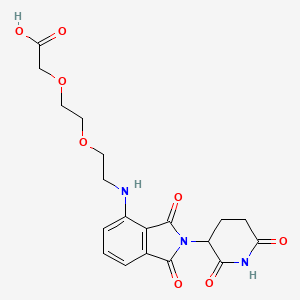
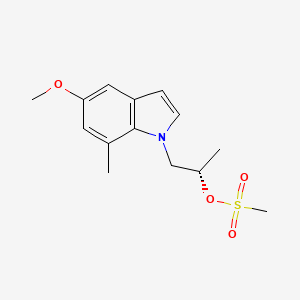
![Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12934014.png)
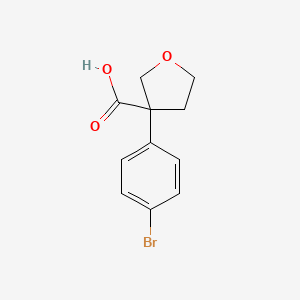
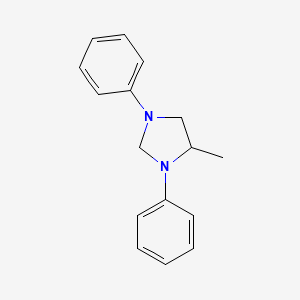
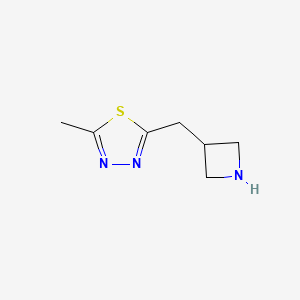
![5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12934045.png)
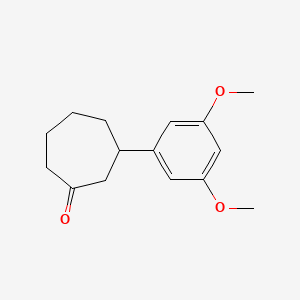
![[(4,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B12934063.png)
